Dabrafenib

Catalog No.
S548809
CAS No.
1195765-45-7
M.F
C23H20F3N5O2S2
M. Wt
519.56
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabrafenib

CAS Number

1195765-45-7

Product Name

Dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

519.56

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar
  • BRAF Mutations and Melanoma

    Mutations in the BRAF gene are a known driver of melanoma development. BRAF encodes a protein involved in a cellular signaling pathway that regulates cell growth and division. Specific mutations, like BRAF V600E, cause the BRAF protein to become hyperactive, leading to uncontrolled cell proliferation and tumor formation [Source: National Cancer Institute (.gov) ].

  • Mechanism of Action

    Dabrafenib acts as a BRAF inhibitor. It specifically targets the mutated BRAF protein, blocking its abnormal activity and hindering the uncontrolled growth of melanoma cells Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].

  • Clinical Efficacy

    Research has shown that Dabrafenib is effective in treating BRAF-positive metastatic melanoma. Studies have demonstrated objective tumor shrinkage (response) in a significant portion of patients, with a relatively rapid onset of action Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

4.8

Appearance

White to Off-White Solid

Melting Point

214-216°C

Wikipedia

Dabrafenib

FDA Medication Guides

Tafinlar
Dabrafenib Mesylate
CAPSULE;ORAL
NOVARTIS
02/01/2022

Biological Half Life

The average terminal half-life of dabrafenib is 8 hours after oral dosing.

Use Classification

Human drugs -> Tafinlar -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Gibney GT, Zager JS: Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opin Drug Metab Toxicol. 2013 Jul;9(7):893-9. doi: 10.1517/17425255.2013.794220. Epub 2013 Apr 29. [PMID:23621583]
Dabrafenib
Drug Duo, Tafinlar and Mekinist, Approved for Aggressive Thyroid Cancer
FDA grants regular approval to dabrafenib and trametinib combination for metastatic NSCLC with BRAF V600E mutation
Novartis receives FDA approval of Tafinlar® + Mekinist® for adjuvant treatment of BRAF V600-mutant melanoma
Dabrafenib
Cancer. gov Dabrafenib
Dabrafenib and Trametinib Treatment in Patients With Locally Advanced or Metastatic BRAF V600–Mutant Anaplastic Thyroid Cancer
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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